Fluorescein 5-maleimide

Descripción general

Descripción

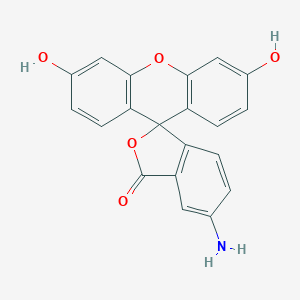

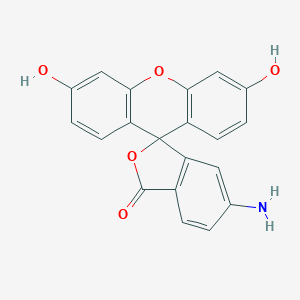

Fluoresceína-5-maleimida: es un colorante fluorescente que se usa ampliamente en la investigación bioquímica. Es conocido por su capacidad de reaccionar con grupos tiol, lo que lo convierte en una herramienta valiosa para el etiquetado de proteínas y otras moléculas que contienen grupos sulfhidrilo libres. El compuesto tiene una longitud de onda de excitación de 494 nm y una longitud de onda de emisión de 518 nm, lo que lo hace adecuado para diversas aplicaciones basadas en fluorescencia .

Aplicaciones Científicas De Investigación

Química: La fluoresceína-5-maleimida se utiliza como una sonda fluorescente para estudiar los cambios conformacionales e interacciones de las proteínas. También se emplea en experimentos de transferencia de energía de resonancia fluorescente (FRET) para investigar las interacciones moleculares .

Biología: En la investigación biológica, la fluoresceína-5-maleimida se utiliza para etiquetar proteínas, péptidos y otras biomoléculas. Es particularmente útil para estudiar el plegamiento de proteínas, el ensamblaje de complejos multisubunitarios y los procesos de unión de ligandos .

Medicina: La fluoresceína-5-maleimida se utiliza en la investigación médica para etiquetar anticuerpos y otras proteínas terapéuticas. Esto permite la visualización y el seguimiento de estas moléculas en varios sistemas biológicos .

Industria: En aplicaciones industriales, la fluoresceína-5-maleimida se utiliza en el desarrollo de ensayos de diagnóstico y biosensores. Sus propiedades fluorescentes lo convierten en un candidato ideal para detectar y cuantificar biomoléculas específicas .

Mecanismo De Acción

La fluoresceína-5-maleimida ejerce sus efectos reaccionando con grupos sulfhidrilo libres en las moléculas diana. El grupo maleimida en el compuesto forma un enlace tioéter estable con el grupo tiol, lo que resulta en la unión covalente del colorante fluoresceína a la molécula diana. Este etiquetado permite la visualización y el seguimiento de la molécula diana utilizando técnicas basadas en fluorescencia .

Análisis Bioquímico

Biochemical Properties

Fluorescein 5-maleimide is used to label sulfhydryl-containing molecules . The maleimide group reacts predominantly with sulfhydryls at pH 6.5-7.5 forming a stable thioether bond . At pH 7, the maleimide group is 1000 times more reactive toward a free sulfhydryl than to an amine . This makes this compound a valuable tool for labeling proteins and peptides via their thiol groups .

Cellular Effects

This compound is used to label proteins for the detection of conformational changes, assembly of multisubunit complexes, and ligand-binding processes . The fluorescent labeling allows for the visualization of these processes within cells .

Molecular Mechanism

The molecular mechanism of this compound involves the reaction of the maleimide group with sulfhydryl groups on cysteine side chains at pH 7, forming a stable thioether bond . This allows for the specific labeling of proteins and peptides via their thiol groups .

Temporal Effects in Laboratory Settings

This compound is stable and does not degrade over time in laboratory settings . It is stored desiccated at -20°C . The product is shipped at ambient temperature .

Metabolic Pathways

This compound does not participate in metabolic pathways as it is a labeling agent used in biochemical research .

Subcellular Localization

The subcellular localization of this compound is dependent on the proteins or peptides it is used to label . As such, it can be found in various subcellular compartments depending on the localization of the labeled proteins or peptides.

Métodos De Preparación

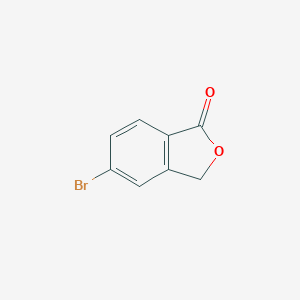

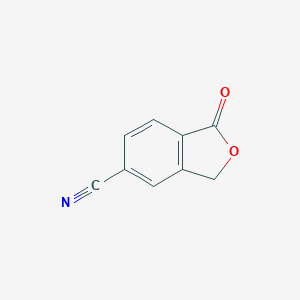

Rutas sintéticas y condiciones de reacción: La fluoresceína-5-maleimida se sintetiza haciendo reaccionar la fluoresceína con anhídrido maleico. La reacción generalmente ocurre en un disolvente orgánico como la dimetilformamida (DMF) o el dimetilsulfóxido (DMSO) en condiciones suaves. El grupo maleimida en el compuesto reacciona de manera óptima con los grupos sulfhidrilo a un pH de 6.5 a 7.5, formando un enlace tioéter estable .

Métodos de producción industrial: En entornos industriales, la producción de fluoresceína-5-maleimida implica la síntesis a gran escala utilizando condiciones de reacción similares a las de los laboratorios. El proceso incluye pasos de purificación como la recristalización y la cromatografía para garantizar una alta pureza y rendimiento del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: La fluoresceína-5-maleimida principalmente experimenta reacciones de sustitución con grupos tiol. El grupo maleimida es altamente reactivo hacia los grupos sulfhidrilo libres, formando enlaces tioéter estables. Esta reacción es altamente específica y ocurre en condiciones suaves, lo que la hace adecuada para el etiquetado de moléculas biológicas sensibles .

Reactivos y condiciones comunes:

Reactivos: Fluoresceína-5-maleimida, moléculas que contienen tiol (por ejemplo, residuos de cisteína en proteínas)

Condiciones: pH 6.5 a 7.5, temperatura ambiente, disolventes orgánicos como DMF o DMSO

Principales productos: El principal producto de la reacción entre la fluoresceína-5-maleimida y las moléculas que contienen tiol es un conjugado donde el colorante fluoresceína se une covalentemente a la molécula diana a través de un enlace tioéter .

Comparación Con Compuestos Similares

Compuestos similares:

5-Iodoacetamido-fluoresceína: Otro colorante fluorescente reactivo con tiol que reacciona con grupos sulfhidrilo para formar enlaces tioéter estables.

N-(2-Aminoetil)maleimida: Un derivado de maleimida que reacciona con grupos tiol pero carece de las propiedades fluorescentes de la fluoresceína-5-maleimida.

Singularidad: La fluoresceína-5-maleimida es única debido a su combinación de alta reactividad hacia los grupos tiol y sus propiedades fluorescentes. Esto la convierte en una herramienta ideal para etiquetar y estudiar moléculas biológicas en diversas aplicaciones de investigación .

Propiedades

IUPAC Name |

1-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H13NO7/c26-13-2-5-17-19(10-13)31-20-11-14(27)3-6-18(20)24(17)16-4-1-12(9-15(16)23(30)32-24)25-21(28)7-8-22(25)29/h1-11,26-27H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYDAHOIUHVUJHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N3C(=O)C=CC3=O)C(=O)OC24C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H13NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80226327 | |

| Record name | Fluorescein 5-maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80226327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75350-46-8 | |

| Record name | Fluorescein 5-maleimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075350468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluorescein 5-maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80226327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

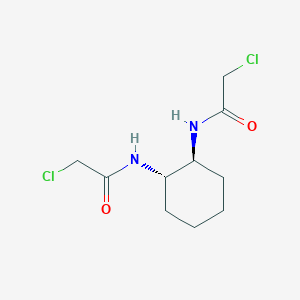

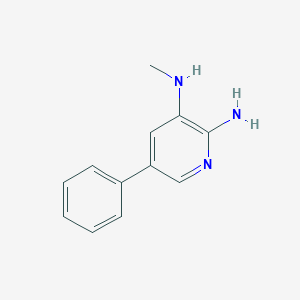

Feasible Synthetic Routes

A: Fluorescein 5-maleimide reacts specifically with sulfhydryl groups (-SH), also known as thiol groups, present in proteins and other molecules. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] This reaction forms a stable thioether bond, covalently attaching the fluorescein moiety to the target.

A: Yes, F5M can be used to monitor conformational changes in proteins. For example, in studies on the herpes simplex virus single-strand binding protein ICP8, changes in fluorescence properties of attached F5M revealed a conformational change upon binding to single-stranded DNA. []

ANone: The molecular formula of F5M is C20H11NO6S, and its molecular weight is 389.37 g/mol.

A: F5M has an excitation maximum around 494 nm and an emission maximum around 518 nm. Its fluorescence properties are sensitive to the surrounding environment, making it a valuable probe for studying protein structure and interactions. [, , , ]

A: Yes, F5M is generally considered compatible with biological systems and is frequently used in cell-based assays and in vivo studies. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

ANone: this compound is not known to exhibit catalytic properties. It primarily acts as a fluorescent label, utilizing its reactivity with sulfhydryl groups for covalent attachment to target molecules.

A: Yes, computational methods like molecular docking and molecular dynamics simulations can be employed to study the interaction of F5M with proteins, providing insights into binding sites and conformational changes. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(3,4-Dichlorobenzyloxy)]phenylethyl Methanethiosulfonate](/img/structure/B15243.png)

![2-Chloro-1-methyl-6-phenylimidazo[4,5-b]pyridine](/img/structure/B15246.png)

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-5-nitro-](/img/structure/B15265.png)

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-6-nitro-](/img/structure/B15266.png)